REACTION_SMILES
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[CH3:12][CH2:13][OH:14].[I:10][CH3:11].[O:1]1[CH2:2][CH2:3][N:4]([C:7]([NH2:8])=[S:9])[CH2:5][CH2:6]1>>[IH:10].[O:1]1[CH2:2][CH2:3][N:4]([C:7](=[NH:8])[S:9][CH3:11])[CH2:5][CH2:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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NC(=S)N1CCOCC1
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Name
|
|
Type
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product
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Smiles
|
I
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Name
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|
Type
|
product
|
Smiles
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CSC(=N)N1CCOCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:12][CH2:13][OH:14].[I:10][CH3:11].[O:1]1[CH2:2][CH2:3][N:4]([C:7]([NH2:8])=[S:9])[CH2:5][CH2:6]1>>[IH:10].[O:1]1[CH2:2][CH2:3][N:4]([C:7](=[NH:8])[S:9][CH3:11])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=S)N1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
I
|
Name
|
|
Type
|
product
|
Smiles
|
CSC(=N)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |